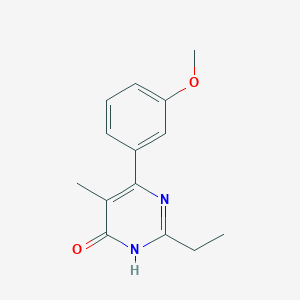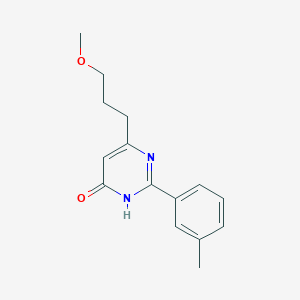
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one, also known as EMMP, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappaB (NF-κB), and protein kinase C (PKC). These enzymes and proteins are involved in various cellular processes such as inflammation, cell proliferation, and apoptosis (3).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses such as HIV and herpes simplex virus. In animal studies, this compound has been shown to have anti-inflammatory effects in models of arthritis and colitis (4).
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one. In medicine, further studies are needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and viral infections. In agriculture, further studies are needed to determine the potential use of this compound as a herbicide and fungicide. In material science, further studies are needed to determine the potential applications of this compound in the synthesis of organic semiconductors and liquid crystals.
Conclusion
This compound is a small molecule compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been studied in vitro and in vivo. Further research is needed to determine the potential therapeutic applications of this compound in various diseases and its potential use as a herbicide and fungicide.
Synthesemethoden
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one can be synthesized through a multi-step process involving the condensation of 3-methoxybenzaldehyde and ethyl acetoacetate to form 2-ethyl-4-(3-methoxyphenyl)-3-oxobutanoic acid. This intermediate is then cyclized with guanidine to form this compound (1).
Wissenschaftliche Forschungsanwendungen
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one has been studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, this compound has been studied as a potential herbicide and fungicide. In material science, this compound has been studied for its potential applications in the synthesis of organic semiconductors and liquid crystals (2).
Eigenschaften
IUPAC Name |
2-ethyl-4-(3-methoxyphenyl)-5-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12-15-13(9(2)14(17)16-12)10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOVHYFNHRCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)
![1-Methyl-1-(1-methyl-2-oxopyrrolidin-3-yl)-3-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)urea](/img/structure/B7356242.png)
![5-cyclopropyl-N-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7356246.png)
![3-[1-[2-(Methylamino)benzoyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356248.png)

![6-[2-(2-Phenylethyl)pyrrolidin-1-yl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356268.png)
![4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7356275.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)
![6-[[2-(hydroxymethyl)piperidin-1-yl]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356289.png)

![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)